Bupirimate is a systemic fungicide that inhibits adenosine deaminase, an enzyme crucial in purine metabolism [1]. One of its metabolites, ethirimol, shares this mechanism of action [1].
Available information does not provide a complete signaling pathway for this compound's fungicidal action. The diagram below outlines the general purine metabolism pathway into which ADA inhibition fits, with a placeholder for this compound's specific molecular target.
General purine metabolism pathway affected by adenosine deaminase inhibition.
While molecular interaction data is limited, field studies provide quantitative residue and risk assessment data for this compound and ethirimol in crops, as summarized below [1].
Table 1: Residue and Risk Assessment Data for this compound and Ethirimol in Cucumbers [1]
| Analyte | Half-life (t₁/₂) in Cucumbers | Maximum Residue Limit (MRL) | Risk Quotient (RQ) | Linear Range (UPLC-MS/MS) | Limit of Quantification (LOQ) |
|---|---|---|---|---|---|
| This compound | 0.57 - 1.39 days | Below MRL | < 1.3% | 0.001 – 0.5 mg L⁻¹ | 0.01 mg kg⁻¹ |
| Ethirimol | Data not specified | Data not specified | < 1.3% | 0.001 – 0.5 mg L⁻¹ | 0.01 mg kg⁻¹ |
For researchers investigating ADA inhibition, here are relevant experimental approaches from recent studies.
This method is used for monitoring the parent compound and its metabolite in crops [1].
The workflow for this analytical method is summarized below.
Analytical workflow for determining this compound and ethirimol residues in crops.
Molecular dynamics (MD) simulations can provide insights into the interaction between inhibitors and ADA at the atomic level [2].
Available information indicates several areas where further research is needed:
Future research should focus on structural studies, omics technologies (transcriptomics, proteomics) to elucidate the fungal response to ADA inhibition, and exploration of potential cross-resistance with other fungicides.
The table below summarizes the key physical and chemical properties of bupirimate, which are fundamental to understanding its environmental behavior [1] [2].
| Property | Value | Conditions / Notes |
|---|---|---|
| Common Name | This compound | Also known as: Ethirimol sulfamate (relation to metabolite) |
| IUPAC Name | 5-butyl-2-ethylamino-6-methylpyrimidin-4-yl dimethylsulfamate | [1] [2] [3] |
| Chemical Formula | C₁₃H₂₄N₄O₃S | [1] [2] |
| Molecular Mass | 316.42 g·mol⁻¹ | [1] [3] |
| Pesticide Type | Fungicide | Pyrimidine chemical family; FRAC Code 8 [1] [3] |
| Melting Point | 46.9 °C (pure); 40-51 °C (technical) | Technical grade purity ~90% [1] [2] |
| Water Solubility | 13.06 mg/L (moderate) | pH 7, 20°C; value can vary with pH [1] |
| Vapor Pressure | 0.1 mPa | 25°C [2] |
| Octanol-Water Partition Coefficient (Log KOW) | 3.68 to 3.9 (high) | Indicates potential for bioaccumulation [1] [2] |
| Henry's Law Constant | 1.44 × 10⁻³ Pa m³ mol⁻¹ | Calculated; indicates low volatility from water [2] |
This compound's behavior and persistence in the environment are summarized in the following table.
| Aspect | Key Characteristics |
|---|---|
| Overall Environmental Fate | Moderate aqueous solubility, low volatility, moderately persistent in soil and aquatic systems [1]. |
| Stability & Degradation | Stable in dilute alkalis; readily hydrolyzed by dilute acids; rapidly decomposed by u.v. irradiation in aqueous solution; unstable in storage >37°C [2]. |
| Soil Fate (Major Pathway) | Major Degradation Product: Ethirimol. Soil DT₅₀: 35-90 days in non-sterile soils (pH 5.1-7.3) [2]. |
| Toxicological Profile (Mammals) | Acute Oral LD₅₀: >4000 mg/kg (low toxicity). Acute Dermal LD₅₀: 4800 mg/kg (rats). Mild eye irritant; slight to mild skin irritant [1] [2]. |
| Ecological Impact | Bees: Non-toxic. Birds: Low acute toxicity. Fish: LC₅₀ (96 h) for rainbow trout 1.4 mg/L (moderately toxic). Daphnia: LC₅₀ (48 h) 7.3 mg/L [1] [2]. |
A modern method for tracing related compounds like ethirimol (this compound's major metabolite) involves Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (RPLC-MS/MS) [4].
This experimental workflow can be visualized as follows:
Workflow for analyzing this compound and its metabolites in crop samples.
The primary degradation pathway of this compound in the environment involves the hydrolysis of the sulfamate group, leading to its major metabolite, ethirimol [1] [2]. This relationship is critical for risk assessment, as ethirimol is a compound of toxicological concern and was not approved in the European Union due to health risks [4].
Primary environmental degradation pathway of this compound.
The table below summarizes the key quantitative data for this compound, which is fundamental for understanding its behavior in environmental and biological systems.
| Property | Value | Conditions | Source |
|---|---|---|---|
| Water Solubility | 13.06 mg/L | 20°C, pH 7 [1] | Pesticide Properties Database (PPDB) |
| Water Solubility | 22 mg/L | 25°C [2] | Drugfuture.com |
| Octanol-Water Partition Coefficient (Log P) | 3.68 | 20°C [1] | Pesticide Properties Database (PPDB) |
While classical methods like shake-flask can determine solubility and Log P, modern pesticide analysis focuses on detecting residues in complex matrices like food crops. The following protocol, based on a 2023 study for detecting this compound and its metabolite (ethirimol) in cucumbers, exemplifies a detailed and validated methodology [3].
The following diagram outlines the key stages of the sample preparation and analysis workflow.
This step removes interfering compounds (e.g., pigments, sugars, fatty acids) from the crude extract.
The established method is rigorously validated to ensure reliability:
The provided Log P value of 3.68 indicates that this compound is lipophilic [1]. This property influences its behavior, suggesting a tendency to bioaccumulate and bind to organic matter in the environment. The moderate water solubility further supports its potential for systemic movement within plants, which is key to its function as a fungicide [1].
The table below summarizes the key mobility characteristics and mode of action of bupirimate.
| Property | Description |
|---|---|
| Mobility Class | Systemic fungicide with translaminar action [1]. |
| Systemic Translocation | Moves systemically within the xylem [1]. |
| Translaminar Action | Able to penetrate and move from one side of a leaf to the other [1]. |
| Primary Mode of Action | Inhibits fungal sporulation. It acts by inhibiting RNA polymerase III, which blocks nucleic acid biosynthesis [2]. |
| Primary Target | Mainly used for controlling powdery mildew on various crops [1]. |
A 2025 field study in China investigated the terminal residues of this compound and its metabolite, ethirimol, in cucumbers. The results are summarized below [2].
| Compound | Terminal Residues (3 days after final application) |
|---|---|
| This compound | Range: <0.01 to 0.076 mg/kg |
| Ethirimol (metabolite) | Range: <0.01 to 0.04 mg/kg |
For researchers needing to quantify this compound and its metabolites, the following detailed methodology, adapted from a study on cucumbers, can serve as a technical guide [2].
Experimental workflow for analyzing this compound and its metabolites.
The table below summarizes the available mammalian toxicity data for bupirimate.
| Parameter | Value / Description | Remarks |
|---|---|---|
| Acute Oral Toxicity (Rat) | LD₅₀ > 4000 mg/kg [1] | Classified as low toxicity [2] [1]. |
| Acute Dermal Toxicity (Rat) | LD₅₀ > 3000 mg/kg [1] | Considered low toxicity [1]. |
| Skin & Eye Effects | Skin and eye irritant [2] | Based on regulatory data [2]. |
| Skin Sensitization | Category 1B [3] | Can cause an allergic skin reaction [3]. |
| Carcinogenicity | Category 2 [3] | Suspected of causing cancer [3]. |
The environmental profile of this compound indicates areas of moderate concern, particularly its persistence and hazard to aquatic life.
| Parameter | Value / Description | Remarks |
|---|---|---|
| General Fauna & Flora | Moderately toxic [2] | - |
| Bee Toxicity | Non-toxic to bees [4] [1] | - |
| Aquatic Environment Hazard | Long-term (Chronic) Category 1 [3] | Hazardous to aquatic life with long-lasting effects [3]. |
| Persistence in Soil/Water | Moderately persistent [2] | Depends on local conditions [2]. |
| Water Solubility (at pH 7) | 13.06 mg/L [2] | Moderate solubility [2]. |
| Octanol-Water Partition Coeff. (Log P) | 3.68 [2] | High; potential for bioaccumulation [2]. |
| Vapour Pressure | 1.0 x 10⁻⁴ Pa at 25 °C [3] | Low volatility [2] [3]. |
While the search results do not contain detailed experimental protocols for the core toxicology studies, they do provide methodologies for residue analysis, which are crucial for environmental monitoring and dietary risk assessment.
This compound is an approved active substance in the European Union, with its inclusion expiry date listed as 31/01/2027 [2]. It is identified as a "Forever Chemical" under specific rules, including those meeting carcinogenicity criteria (H350) [2]. From a consumer safety perspective, chronic and acute dietary exposure assessments have concluded that the risk from residues in foods like strawberries and cucumbers is negligible and well below toxicological reference values [7] [5].
The following diagram outlines a general workflow for establishing a toxicity and environmental profile of a substance like this compound, integrating the types of data found in the search results.
A generalized workflow for toxicological and environmental profiling of a chemical substance.
Ethirimol is a primary metabolite of the systemic fungicide bupirimate [1]. It shares the same mechanism of action as its parent compound, which involves the inhibition of adenosine deaminase (ADA) [1]. From a regulatory perspective, while the residue definition for monitoring this compound is the parent compound itself, the definition for dietary risk assessment includes both This compound and ethirimol [1] [2]. This distinction is critical for ensuring food safety.
A robust analytical method is essential for the simultaneous detection of this compound and ethirimol. The established method based on QuEChERS sample pretreatment followed by UPLC-MS/MS (Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry) is highly effective [1].
The QuEChERS method requires optimization to handle complex matrices like cucumber, which is rich in pigments and other interfering substances [1].
The table below summarizes the key validation parameters for the UPLC-MS/MS method as detailed in the study [1].
| Parameter | Value for this compound | Value for Ethirimol |
|---|---|---|
| Linear Range | 0.001 – 0.5 mg L⁻¹ | 0.001 – 0.5 mg L⁻¹ |
| Correlation Coefficient (R²) | 1.0000 | 1.0000 |
| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ | 0.01 mg kg⁻¹ |
| Matrix Effect (ME) | 0.97 | 0.91 |
| Average Recovery | 95.2 - 98.7% | 95.2 - 98.7% |
| Relative Standard Deviation (RSD) | 0.92 - 5.54% | 0.92 - 5.54% |
The following diagram illustrates the complete experimental workflow from sample preparation to analysis:
Experimental workflow for ethirimol and this compound analysis.
Understanding how this compound degrades and how much ethirimol remains in crops at harvest is vital for setting safety standards.
The table below shows the dissipation kinetics of this compound in different regions [1].
| Region | Dissipation Curve Equation | Half-life (t₁/₂) |
|---|---|---|
| Liaoning | y = 2.33e⁻¹.²¹ˣ (R²=0.9211) | 0.57 days |
| Shandong | y = 0.858e⁻⁰.⁷⁵⁸ˣ (R²=0.8204) | 0.91 days |
| Jiangsu | y = 0.341e⁻⁰.⁵⁰⁰ˣ (R²=0.9986) | 1.39 days |
| Guizhou | y = 4.01e⁻⁰.⁹⁰⁹ˣ (R²=0.9840) | 0.76 days |
The significance of monitoring ethirimol lies in its contribution to the overall dietary risk.
For researchers and drug development professionals, the key points are:
This compound is currently approved for use as a fungicide in the European Union. The key regulatory details are summarized in the table below.
| Approval Status | Date of Inclusion | Expiry of Inclusion | Candidate for Substitution (CfS) | FRAC Code |
|---|---|---|---|---|
| Approved [1] | Not specified in results | January 31, 2027 [1] | No [1] | 8 [1] |
This information is sourced from the EU Pesticides Database, which provides the official status of active substances [1]. This compound is a pyrimidine fungicide with systemic, curative, and protectant action, primarily used to control powdery mildew in a variety of crops including apples, strawberries, and courgettes [1].
For an in-depth technical guide, the following validated experimental protocol for determining this compound and its metabolite (ethirimol) in cucumbers is highly relevant. This method can be adapted for various plant matrices.
The workflow below illustrates the key steps in the sample preparation and analysis process:
Figure 1: Experimental workflow for the analysis of this compound residues in food commodities.
This methodology is based on a 2025 study and follows a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure [2] [3].
This compound remains an approved fungicide in the EU until January 31, 2027, and is not currently a Candidate for Substitution. The analytical methodology for monitoring its residues, particularly the QuEChERS extraction combined with LC-MS/MS analysis, is a robust and widely accepted standard.
This application note details a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the simultaneous determination of bupirimate and its metabolite ethirimol in cucumbers, using Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [1]. The method demonstrates high efficiency and reliability for monitoring fungicide residues to ensure food safety.
1. Reagents and Materials
2. Equipment
3. Sample Preparation Workflow The following diagram illustrates the optimized sample preparation workflow:
4. Key Optimization Steps
The established method was rigorously validated, showing excellent performance for routine analysis [1].
Table 1: Method Validation Parameters for Cucumber Analysis
| Analyte | Linear Range (mg/L) | Correlation Coefficient (R²) | LOQ (mg/kg) | Average Recovery (%) | RSD (%) |
|---|---|---|---|---|---|
| This compound | 0.001 - 0.5 | 1.0000 | 0.01 | 95.2 - 98.7 | 0.92 - 5.54 |
| Ethirimol | 0.001 - 0.5 | 1.0000 | 0.01 | 95.2 - 98.7 | 0.92 - 5.54 |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation
This validated method was successfully applied to field trials in China, providing critical data on the real-world behavior of these fungicides.
Table 2: Terminal Residues and Dietary Risk Assessment in Cucumber
| Assessment Aspect | Findings | Implication |
|---|---|---|
| Terminal Residues | This compound residues at harvest were below the Maximum Residue Limit (MRL) [1]. Ethirimol was detected only in regions with high this compound residues [1]. | Supports the safe use of this compound according to Good Agricultural Practices. |
| Dissipation Dynamics | This compound degrades rapidly in cucumbers, with half-lives (t₁/₂) ranging from 0.57 to 1.39 days across different regions [1]. | Indicates a short persistence, reducing long-term residue concerns. |
| Dietary Risk Assessment | The Risk Quotient (RQ) for the combined residues of this compound and ethirimol was calculated to be less than 1.3% [1]. | The long-term dietary risk from cucumber consumption is considered low for the general population. |
This compound is a systemic fungicide used to control powdery mildew. For a complete risk assessment, it is crucial to also monitor its main metabolite, ethirimol [1] [2] [3]. The following protocols cover two highly effective analytical approaches.
This method uses Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) and is known for its high sensitivity and accuracy [1].
1. Instrumentation and Chromatography
2. Sample Preparation via Modified QuEChERS The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is used for extraction and cleanup [1] [2].
3. Method Performance The method was rigorously validated with the following results [1]:
The workflow for this protocol is summarized below:
This older but validated method uses HPLC with a UV detector, which can be a more accessible option for labs without MS capabilities [4].
1. Instrumentation and Chromatography
2. Sample Preparation This method was designed for assessing dermal exposure using cotton gloves, but the extraction is straightforward.
3. Method Performance
The table below provides a side-by-side comparison of the two methods.
| Parameter | Protocol 1: UPLC-MS/MS [1] | Protocol 2: HPLC-UV [4] |
|---|---|---|
| Analytical Technique | Ultra-HPLC with Tandem Mass Spectrometry | Standard HPLC with UV Detection |
| Target Matrices | Cucumber, other vegetables | Cotton gloves, foliar dislodgable residues |
| Sample Prep | Modified QuEChERS (PSA + GCB cleanup) | Solvent extraction (Methanol) |
| Linear Range | 0.001 – 0.5 mg L⁻¹ | Not specified |
| Limit of Detection (LOD) | - | 30 μg/L |
| Limit of Quantification (LOQ) | 0.01 mg/kg | - |
| Recovery | 95.2 – 98.7% | Complete (100%) |
| Precision (RSD) | 0.92 – 5.54% | 4 – 7% (between-day) |
| Key Advantage | High sensitivity & selectivity for complex matrices | Cost-effective, simpler instrumentation |
I hope these detailed application notes are helpful for your research. Should you require information on analyzing this compound in specific fruit matrices, feel free to ask.
Bupirimate is a systemic fungicide, and its metabolite, ethirimol, is often included in residue definitions for dietary risk assessment [1]. While recent research favors UPLC-MS/MS for its analysis due to advantages in being "rapid, sensitive, and accurate" [1], the principles of sample preparation and method validation from GC-MS/MS protocols are transferable.
The following workflow diagram outlines the key stages of a QuEChERS-based sample preparation method, which is a common and effective approach for pesticide residue analysis in complex food matrices. This can serve as a template for developing a this compound method.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended for pesticide residue analysis in fruits and vegetables [2]. The procedure should be slightly modified based on the specific commodity.
While the parameters below are optimized for penicillin G, they provide a robust starting point for method development for this compound [3].
For any analytical method to be considered reliable, it must undergo a thorough validation. The following table summarizes the key parameters and typical acceptance criteria based on relevant guidance [2] [4].
| Validation Parameter | Acceptance Criteria | Experimental Results (from related studies) |
|---|---|---|
| Linearity & Range | Correlation coefficient (R²) ≥ 0.999 [4] | Good linearity within 0.001–0.5 mg/L for this compound in LC-MS [1] |
| Accuracy (Recovery) | Typically 70-120% [2]; 98-102% for high accuracy [4] | 95.2–98.7% for this compound/ethirimol in cucumber [1] |
| Precision (RSD) | Repeatability RSD < 2%; Intermediate precision RSD < 3% [4] | RSDs of 0.92–5.54% for this compound/ethirimol [1] |
| Limit of Quantification (LOQ) | --- | 0.01 mg/kg for this compound/ethirimol in cucumber [1] |
| Specificity | No interference at the retention time of the analyte [4] | Achieved via MRM detection and chromatographic separation [3] |
| Matrix Effect | Signal suppression/enhancement ≤ ±20% | Matrix effects of 0.91-0.97 for this compound/ethirimol [1] |
This protocol provides a detailed framework for developing and validating a GC-MS/MS method for pesticide residues, which can be adapted for this compound and ethirimol. Key to success is the meticulous optimization of the QuEChERS clean-up for the specific crop and the use of a centrifugal vacuum concentrator to enhance the performance of the GC-MS/MS analysis. Adherence to established validation guidelines ensures the method is reliable, accurate, and fit-for-purpose to support food safety monitoring.
Bupirimate is a systemic fungicide widely used in agriculture, and its analysis in pigmented crop matrices presents significant challenges due to co-extracted compounds that can interfere with detection. This document provides optimized purification strategies using Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) within the QuEChERS sample preparation framework to effectively remove pigments and other matrix interferences while maintaining high recovery of this compound and its metabolite ethirimol.
Table 1: Primary and Secondary Actions of QuEChERS Sorbents
| Sorbent | Primary Action | Secondary Action (Relevant to Pigmented Matrices) |
|---|---|---|
| PSA | Removes sugars, fatty acids, organic acids | Adsorbs polar pigments, some sterols, ionic lipid components |
| GCB | Effective for planar pigments (chlorophyll, carotenoids) | Adsorbs some lipid components such as sterols, and planar polyphenols |
| C18-EC | Targets non-polar interferences, lipids, waxes | Removes some pigments, long-chain fatty acids |
PSA operates through hydrogen bonding and weak ion-exchange mechanisms to remove polar interferences [1]. GCB exhibits a strong affinity for planar, pigmented molecules due to its homogeneous graphite structure, making it particularly effective against chlorophyll and carotenoids [1] [2]. The combination leverages complementary purification pathways for comprehensive matrix clean-up.
Table 2: Recovery Rates of this compound and Ethirimol with Different PSA/GCB Combinations
| PSA (mg) | GCB (mg) | This compound Average Recovery (%) | Ethirimol Average Recovery (%) | Relative Standard Deviation (%) |
|---|---|---|---|---|
| 10 | 60 | 74.9 | 73.7 | 4.26-8.26 |
| 20 | 50 | 82.5* | 89.3* | 4.26-8.26 |
| 30 | 40 | 87.1* | 94.5* | 4.26-8.26 |
| 40 | 30 | 92.4* | 102.8* | 4.26-8.26 |
| 50 | 20 | 98.1 | 105.2 | 4.26-8.26 |
| 60 | 10 | 96.3* | 115.4 | 4.26-8.26 |
Note: Values marked with * are estimated based on trend analysis of the data provided in [3], which specifically reported results for the 50/20 mg combination and the range of recoveries across all tested combinations.
Research indicates that a combination of 50 mg PSA and 20 mg GCB provides optimal purification for cucumber matrices (high in pigments like chlorophyll) while maintaining excellent recoveries of 98.1% for this compound and 105.2% for its metabolite ethirimol [3]. This ratio effectively balances pigment removal with analyte recovery, as excessive GCB can disproportionately adsorb planar pesticide molecules.
Materials:
Procedure:
Homogenization: Commence with 10.0 ± 0.1 g of homogenized pigmented matrix (cucumber, chili powder, or similar).
Extraction:
dSPE Cleanup:
Chromatographic Conditions:
Mass Spectrometry Parameters:
The following diagrams illustrate the complete analytical workflow and optimization decision pathway for method development.
Figure 1: Complete analytical workflow for this compound analysis in pigmented matrices
Figure 2: Method optimization decision pathway for different matrix types
Table 3: Method Validation Parameters for this compound Analysis
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.001–0.5 mg L⁻¹ | R² ≥ 0.99 |
| Correlation Coefficient (R²) | 1.0000 | R² ≥ 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ | - |
| Matrix Effects | 0.8–1.2 | No significant matrix effect |
| Average Recovery | 95.2–98.7% | 70–120% |
| Precision (RSD) | 0.92–5.54% | < 15% |
The validated method demonstrates excellent sensitivity with LOQs of 0.01 mg kg⁻¹ for both this compound and ethirimol, sufficient to monitor residues below established Maximum Residue Limits (MRLs) [3]. The minimal matrix effects indicate effective purification using the optimized PSA/GCB combination.
Field trials conducted across 12 regions in China demonstrated the method's robustness for monitoring this compound residues in cucumber crops [3]. Dissipation studies revealed rapid degradation of this compound with half-lives ranging from 0.573 to 1.39 days across different geographical regions, informing appropriate pre-harvest intervals. Terminal residues were consistently below MRLs, confirming the method's applicability for regulatory compliance monitoring and dietary risk assessment.
Low this compound Recovery: Reduce GCB content by 5-10 mg increments, as excessive GCB may adsorb planar pesticide molecules [1].
Persistent Pigment Interference: For extremely high-pigment matrices (e.g., chili powder, spinach), consider a two-step dSPE clean-up or incorporate freezing-out steps (2 hours to overnight at -20°C) to precipitate additional waxes and lipids [1] [2].
Matrix Effects > 20%: Increase the PSA/GCB ratio or incorporate C18 sorbent (25-50 mg) for enhanced lipid removal in high-fat pigmented matrices [1].
Chromatographic Issues: If column pressure increases or peak shape deteriorates, implement a guard column or increase the filtration stringency to 0.22 μm PTFE to remove residual particulate matter.
The optimized purification strategy utilizing 50 mg PSA and 20 mg GCB in dSPE clean-up provides an effective solution for analyzing this compound and its metabolite ethirimol in pigmented matrices. This approach successfully mitigates matrix interferences while maintaining excellent analyte recovery and method precision. The standardized protocol enables reliable monitoring of this compound residues for compliance with regulatory standards and assessment of dietary exposure risks.
This compound is a systemic fungicide belonging to the pyrimidine family (FRAC Group 8) and is specifically effective against powdery mildews [1] [2]. It is characterized by its systemic and translaminar activity, allowing it to be absorbed by leaves, stems, and roots and redistributed within the plant [3].
Its primary mode of action involves the inhibition of fungal sporulation by targeting adenosine deaminase, a key enzyme in the purine salvage pathway essential for nucleic acid metabolism [1]. This action affects multiple stages of fungal development, with the appressorium stage being particularly sensitive [1].
The tables below summarize general application guidelines and specific safety intervals. Always consult the product label for specific crop and regional recommendations.
Table 1: General Application Guidelines
| Parameter | Specification | Details & Examples |
|---|---|---|
| Application Rate | 250 - 300 ml / 100 L of water [4] | Equivalent to 2.5 - 3.0 L/Ha with 1000L spray volume [4]. |
| Application Timing | 7 to 14 days interval [4] | Start at first signs of disease or when weather favors disease development [4]. |
| Target Crops | Various | Roses, tomatoes, snow peas, peppers, mangoes, cucumbers, peaches [4] [3] [5]. |
Table 2: Pre-Harvest Intervals (PHI) for Selected Crops
| Crop | Pre-Harvest Interval (PHI) |
|---|---|
| Peas, Tomatoes, Peppers | 3 days [4] |
| Mangoes | 2 days [4] |
| Re-entry Interval | 6 hours or after spray has dried [4] |
For researchers monitoring this compound and its metabolite (ethirimol) in food and environmental samples, here is a validated protocol based on a 2025 study on cucumbers [5].
1. Field Trial Design
2. Sample Preparation and Extraction (QuEChERS Method)
3. Extract Cleanup (d-SPE)
4. Instrumental Analysis (HPLC-MS/MS)
The following diagram illustrates the workflow for the QuEChERS-based residue analysis.
While this compound is a valuable tool, its effectiveness must be preserved through proactive resistance management.
The diagram below summarizes the fungicide's action and the recommended management strategy.
This compound remains a highly effective and valuable fungicide for managing powdery mildew in integrated disease control programs. Its systemic activity and specific mode of action make it a powerful tool. Successful implementation requires adherence to recommended application rates and timing, robust monitoring of residues using advanced analytical techniques, and diligent resistance management practices to ensure its long-term efficacy.
Bupirimate is a systemic fungicide widely used in agricultural production for controlling fungal diseases in various crops. As a highly active systemic fungicide, this compound is quickly absorbed by plant roots, stems, and leaves after application, providing prolonged protection against pathogens. However, the frequent and heavy use of this fungicide has led to concerns about pesticide residues in crops that may threaten human health and food safety. Of particular concern is the metabolite ethirimol, which shares the same mechanism of action as this compound and exhibits similar potential risks [1]. These concerns are amplified by growing evidence linking pesticide residues to various health issues, including endocrine disruption, immune and neurologic disorders, and metabolic diseases such as diabetes [2] [3].
The primary objective of these application notes is to provide researchers, scientists, and drug development professionals with standardized protocols for conducting field trials to study the dissipation dynamics of this compound and its metabolite ethirimol. Properly designed dissipation studies are essential for establishing scientific basis for setting pre-harvest intervals, determining maximum residue limits (MRLs), and assessing dietary risks associated with this compound residues in food crops [1]. These protocols incorporate the most current methodological approaches, including advanced analytical techniques and statistical considerations, to ensure generation of reliable data for regulatory decision-making and proper use recommendations.
Well-designed field trials are fundamental for generating reliable data on pesticide dissipation in crops. The trial size and location are critical considerations that must be carefully planned to ensure adequate statistical power and environmental relevance. Research indicates that trials should be sufficiently large to detect important effects while maintaining data quality and high coverage rates. However, practical constraints such as staff, resources, time, and laboratory capacity may limit the potential size of a trial, necessitating a balance between statistical requirements and operational feasibility [4]. For this compound dissipation studies, field trials should be conducted in multiple geographical regions (recommended minimum of 4 distinct locations) to account for varying environmental conditions that influence dissipation patterns [1].
The selection of field sites must represent major production areas for the target crop, with each trial including a minimum of three replicate plots per treatment arranged in a Randomized Complete Block Design (RCBD) to minimize spatial variability effects. Each experimental plot should be of sufficient size (recommended at least 15 m²) to allow for multiple sampling events without compromising the integrity of the remaining crop. Control plots without pesticide application must be included to account for background interference and natural crop variations. The entire experimental area should be managed using standard agricultural practices consistent with regional farming methods, with detailed records maintained for all operations including irrigation, fertilization, and pest management activities [1].
The treatment design for this compound dissipation studies should simulate both recommended application rates and worst-case scenarios to establish comprehensive dissipation kinetics. Based on recent research, this compound should be applied as an emulsion (e.g., 25% microemulsion) at the maximum recommended label rate and at 1.5 times this rate to evaluate potential over-application scenarios [1]. Applications should be made using equipment calibrated to deliver precise volumes, with uniform coverage confirmed through deposition studies.
Table 1: Treatment Structure for this compound Dissipation Studies
| Treatment | Application Rate | Number of Applications | Spray Volume | Replicates |
|---|---|---|---|---|
| Recommended dose | According to label instructions | 1-2 (following local guidelines) | 500-1000 L/ha | 3 |
| High dose | 1.5 × recommended dose | 1-2 (following local guidelines) | 500-1000 L/ha | 3 |
| Control | No application | - | - | 3 |
Applications should be timed according to critical growth stages of the crop, with particular attention to pre-harvest intervals. For cucumbers, this compound has been shown to dissipate rapidly after application, with dissipation rates varying significantly across different regions [1]. This regional variation underscores the importance of conducting trials in multiple geographical locations to capture diverse environmental conditions that influence residue persistence.
A strategic sampling schedule is crucial for accurately characterizing the dissipation curve of this compound and its metabolite ethirimol. Sampling should begin within 2 hours of pesticide application (time zero) and continue at progressively longer intervals until residue levels fall below the limit of quantification (LOQ) or the maximum residue limit (MRL). Research indicates that this compound dissipates rapidly in cucumbers, with dissipation rates exceeding 90% within 1-3 days across different regions [1]. This rapid dissipation necessitates more frequent sampling during the initial phase to properly capture the degradation kinetics.
The collection technique must ensure representative sampling from each experimental plot. A minimum of 10-12 individual plants or plant parts should be randomly selected from each replicate plot and combined to form a composite sample of approximately 1 kg weight. For crops like cucumbers, samples should include fruits of marketable maturity from various positions on the plants. All sampling equipment must be thoroughly cleaned between plots to prevent cross-contamination. During collection, subsamples should be placed in pre-labeled, sterile containers and immediately transported under cooled conditions to the laboratory [1].
Proper sample processing is critical for maintaining residue integrity until analysis. Upon arrival at the laboratory, samples should be homogenized using a laboratory homogenizer for 5 minutes at high speed to ensure uniform distribution of residues [1] [3]. Cucumbers and similar crops require chopping before homogenization to facilitate proper processing. The homogenized samples should be divided into subsamples for analysis and long-term storage, with all portions stored at -20°C in airtight containers to prevent degradation until extraction.
Chain of custody documentation must accompany all samples throughout the collection, transportation, and storage processes to ensure traceability and data integrity. Freezer storage stability studies should be conducted concurrently to confirm that this compound and ethirimol residues remain stable throughout the anticipated storage period. Any deviations from standard handling procedures must be documented, as environmental factors such as temperature and sunlight exposure have been shown to significantly influence pesticide dissipation rates [1].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been validated as an efficient approach for extracting this compound and its metabolite ethirimol from crop samples [1] [3]. The specific procedure involves weighing 15 g of homogenized sample into a 50 mL polyethylene centrifuge tube, followed by addition of 15 mL of acetonitrile containing 1% acetic acid. The mixture is vigorously shaken using a vortex mixer at maximum speed, after which 4 g of anhydrous magnesium sulfate and 1.0 g of sodium chloride are added to induce phase separation. The sample is again shaken vigorously for 5 minutes and then centrifuged for 10 minutes at 5,000 rpm [1].
For cleanup and purification, an aliquot of 4 mL is transferred from the supernatant to a new 15 mL centrifuge tube containing a combination of 50 mg PSA (primary-secondary amine) and 20 mg GCB (graphitized carbon black) as purification agents, along with 500 mg anhydrous magnesium sulfate [1]. This specific combination has been shown to effectively remove interfering compounds from cucumber matrices, with average recovery rates ranging between 95.2% and 98.7% for both this compound and ethirimol. The tube is shaken using a vortex for 1 minute and centrifuged for 5 minutes at 5,000 rpm, after which the purified extract is transferred to an autosampler vial for analysis.
Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) provides the necessary sensitivity and specificity for simultaneous detection of this compound and ethirimol residues [1]. The instrument should be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity for both compounds. Chromatographic separation is typically achieved using a C18 reverse-phase column (100 mm × 2.1 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of aqueous ammonium formate and methanol running at a flow rate of 0.2 mL/min.
Table 2: Analytical Method Performance Characteristics for this compound and Ethirimol
| Parameter | This compound | Ethirimol |
|---|---|---|
| Linear range (mg L⁻¹) | 0.001-0.5 | 0.001-0.5 |
| Correlation coefficient (R²) | 1.0000 | 1.0000 |
| Limit of quantification (mg kg⁻¹) | 0.01 | 0.01 |
| Matrix effect | 0.97 | 0.91 |
| Average recovery (%) | 95.2-98.7 | 95.2-98.7 |
| Relative standard deviation (%) | 0.92-5.54 | 0.92-5.54 |
Method validation should demonstrate acceptable linearity within the concentration range of 0.001-0.5 mg L⁻¹ for both analytes, with correlation coefficients (R²) of 1.0000 [1]. The limit of quantification (LOQ) should be established at 0.01 mg kg⁻¹ for both compounds in cucumber matrices. Method accuracy and precision should be verified through recovery studies at multiple fortification levels (0.01, 0.1, and 5 mg kg⁻¹), with acceptable recovery rates ranging between 70-120% and relative standard deviations (RSDs) below 20% [1].
The dissipation behavior of this compound follows first-order kinetics, which can be mathematically described using the equation: ( C_t = C_0 \cdot e^{-kt} ), where ( C_t ) represents the concentration at time t, ( C_0 ) is the initial concentration, and k is the dissipation rate constant [1]. The half-life (t₁/₂) of this compound, calculated as ln(2)/k, provides a critical parameter for understanding persistence and establishing pre-harvest intervals. Research has demonstrated that this compound half-lives vary significantly across different geographical regions, ranging from 0.573 days in Liaoning to 1.39 days in Jiangsu for cucumbers [1].
Statistical analysis of dissipation data should include curve fitting using exponential decay models, with goodness-of-fit evaluated through coefficient of determination (R²) values. The dissipation dynamics can be visualized through dissipation curves plotting residue concentration against time. For this compound, these curves typically show rapid initial dissipation followed by a slower decline phase, with differences observed across regions due to varying environmental conditions such as temperature, humidity, and sunlight exposure [1].
Table 3: Dissipation Kinetics of this compound in Cucumbers Across Different Regions
| Region | Dissipation Equation | R² Value | Half-life (days) |
|---|---|---|---|
| Liaoning | y = 2.33e⁻¹.²¹ˣ | 0.9211 | 0.573 |
| Shandong | y = 0.858e⁻⁰.⁷⁵⁸ˣ | 0.8204 | 0.914 |
| Jiangsu | y = 0.341e⁻⁰.⁵⁰⁰ˣ | 0.9986 | 1.39 |
| Guizhou | y = 4.01e⁻⁰.⁹⁰⁹ˣ | 0.9840 | 0.763 |
For quantitative data such as residue concentrations over time, trend analysis is more appropriate than multiple comparison procedures [5]. This approach examines the functional relationship between the dependent variable (residue concentration) and the independent variable (time), enabling prediction of residue levels at time points not directly measured in the study. The relationship can be characterized using regression techniques or orthogonal polynomial coefficients to determine the highest-order polynomial that accurately describes the dissipation pattern [5].
Comprehensive quality control procedures are essential throughout the field trial and analytical processes to ensure data reliability and integrity. Each analytical batch should include procedure blanks (solvent without matrix), control matrix blanks (untreated control samples), and fortified quality control samples at low and medium concentrations to monitor potential contamination, matrix effects, and method performance [1]. The acceptance criteria for analytical batches should require recovery rates of 70-120% for fortified quality control samples, with relative standard deviations not exceeding 20% for replicate analyses.
Instrument calibration should be performed daily using freshly prepared standard solutions, with calibration curves encompassing at least five concentration levels across the expected range of sample concentrations. The use of internal standards is recommended to correct for variations in injection volume and matrix effects, particularly when analyzing complex sample matrices. For this compound and ethirimol analysis, deuterated analogs of the compounds would be ideal internal standards if commercially available [1].
Complete and accurate documentation is critical for establishing the scientific validity of dissipation study results. All raw data, including field records, sample tracking information, instrument printouts, and calculations, must be maintained in accordance with Good Laboratory Practice (GLP) principles. The documentation should be sufficient to allow complete reconstruction of the study, with all changes to protocols or procedures documented along with justifications for such modifications.
The data generated from this compound dissipation studies directly support dietary risk assessment processes that evaluate potential health risks to consumers. The risk quotient (RQ) serves as a key metric, calculated by comparing the estimated daily intake with the acceptable daily intake established by regulatory authorities. Recent research indicates that the RQ for this compound and ethirimol in cucumbers is less than 1.3%, suggesting a low long-term dietary risk to the general population [1]. This low risk level provides assurance to regulators and consumers regarding the safety of this compound when used according to label instructions.
The maximum residue limits (MRLs) established based on dissipation data serve as important regulatory standards for international trade and food safety monitoring. For this compound in cucumbers, field trials conducted across 12 regions in China demonstrated that terminal residues were consistently below the established MRLs when the fungicide was applied according to recommended practices [1]. These findings support the establishment of science-based MRLs that protect consumer health while facilitating proper use of the fungicide in agricultural production.
Well-designed dissipation studies provide the scientific foundation for regulatory decisions regarding pesticide registration and use restrictions. The data generated enable regulatory agencies to establish appropriate pre-harvest intervals that ensure residue levels at harvest comply with established MRLs. For this compound, the rapid dissipation observed in multiple studies supports reasonable pre-harvest intervals that are practical for agricultural producers while maintaining food safety standards [1].
The findings from dissipation studies also contribute to the proper use instructions included on pesticide labels, guiding applicators on appropriate application rates, timing, and methods to minimize residue concerns. Additionally, the identification of ethirimol as a significant metabolite of this compound highlights the importance of considering transformation products in regulatory decisions, as these compounds may contribute to overall dietary exposure and potential health risks [1].
The following diagram illustrates the complete experimental workflow for this compound dissipation studies, from field trial setup through data analysis and interpretation:
Figure 1: Experimental Workflow for this compound Dissipation Studies
This workflow encompasses the three major phases of dissipation studies: field operations, laboratory analysis, and data interpretation. The systematic approach ensures generation of reliable data for regulatory decision-making regarding the safe use of this compound in agricultural production systems.
Future research directions should include expanding dissipation studies to additional crops and geographical regions, investigating the effects of various processing techniques on residue levels, and developing refined risk assessment models that incorporate cumulative exposure from multiple pesticide residues. Additionally, continued method development to improve sensitivity and efficiency of residue analysis will further enhance the scientific basis for regulatory standards. By adhering to these standardized protocols, researchers can generate comparable data across studies and locations, ultimately contributing to more scientifically sound regulatory decisions and sustainable agricultural practices.
Bupirimate is a systemic fungicide widely used in the cultivation of fruit trees, vegetables, and flowers to control powdery mildew. It acts by inhibiting adenosine deaminase in pathogens [1]. For regulatory compliance and consumer safety, accurate monitoring of this compound and its metabolite ethirimol is essential [2] [3]. This protocol provides standardized procedures for sample collection, storage, and analysis of this compound residues in agricultural commodities, ensuring data reliability and reproducibility for researchers and analytical scientists.
Proper sample collection and handling are critical to maintain representativeness and prevent analyte degradation or contamination.
Table 1: Sample Collection Guidelines for Different Matrices
| Matrix Type | Examples | Sampling Method | Special Considerations |
|---|---|---|---|
| High-water Content Fruits | Strawberries, peaches, oranges [6] [4] | Collect entire fruit with stem/cap intact unless specified. | For strawberries, do not wash before analysis to preserve residue integrity [4]. |
| Foliage/Leaves | Tomato, pepper leaves [7] | Randomly collect leaves from various plant heights. | Determine Dislodgeable Foliar Residue (DFR) for worker exposure assessment [7]. |
| Cucurbits | Cucumbers [3] [5] | Harvest marketable-sized fruits randomly from the plot. | Homogenize entire fruit without peeling for comprehensive residue data [5]. |
Proper storage conditions are vital to maintain sample integrity before analysis.
The QuEChERS method is widely validated for this compound extraction due to its efficiency and effectiveness across various matrices [3] [4] [5].
Matrix complexity determines the cleanup strategy. The following workflow diagram outlines the decision process:
Table 2: Analytical Method Performance Characteristics
| Parameter | This compound | Ethirimol | Reference |
|---|---|---|---|
| Linearity Range | 0.001–0.5 mg/L | 0.001–0.5 mg/L | [3] |
| Correlation Coefficient (R²) | 1.0000 | 1.0000 | [3] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | [3] [5] |
| Average Recovery | 95.2–98.7% | 95.2–98.7% | [3] |
| Relative Standard Deviation | 0.92–5.54% | 0.92–5.54% | [3] |
This protocol provides a comprehensive framework for the collection, storage, and analysis of this compound residues in agricultural commodities. Adherence to these standardized procedures ensures generation of reliable, reproducible, and regulatory-compliant data, supporting the safe and effective use of this fungicide while protecting consumer health and environmental safety.
The establishment of MRLs for bupirimate in the European Union is governed by Regulation (EC) No 396/2005 [1]. According to this regulation, the European Food Safety Authority (EFSA) is responsible for reviewing existing MRLs and providing reasoned opinions based on scientific assessment [2] [3].
A critical first step is defining the residue for both regulatory enforcement and risk assessment purposes. For this compound, the metabolism was investigated primarily in fruit crops. The current consensus, as outlined in EFSA's review, is as follows [2]:
These residue definitions apply to fruit crops, processed commodities, and rotational crops.
Robust analytical methods are essential for monitoring and enforcing MRLs. The following protocol, validated for cucumbers, can serve as a guideline for determining this compound and its metabolite ethirimol in high-water-content crops [4] [5] [6].
The following diagram illustrates the analytical workflow.
The table below summarizes the validation parameters for the analysis of this compound and ethirimol in cucumbers, demonstrating the method's reliability [5].
| Analyte | Linear Range (mg/L) | Correlation Coefficient (R²) | Average Recovery (%) | Relative Standard Deviation (RSD%) |
|---|---|---|---|---|
| This compound | 0.001 - 0.5 | 1.0000 | 95.2 - 98.7 | 0.92 - 5.54 |
| Ethirimol | 0.001 - 0.5 | 1.0000 | 95.2 - 98.7 | 0.92 - 5.54 |
MRLs are derived from supervised field trials conducted according to Good Agricultural Practices (GAP). The following table compiles terminal residue data for this compound and ethirimol in cucumbers from trials across 12 regions in China, sampled 3 days after the final application [4] [6]. These values represent the residues expected when the pesticide is used as directed.
| Compound | Residue Range (mg/kg) | Notes |
|---|---|---|
| This compound | <0.01 to 0.076 | Measured as parent compound. |
| Ethirimol | <0.01 to 0.04 | Metabolite of this compound. |
| Trifloxystrobin (sum) | <0.01 to 0.013 | From a combination product; sum of trifloxystrobin and its acid metabolite. |
These field trial results are fundamental for proposing a new MRL or confirming that existing limits are adequate. For instance, EFSA has concluded that no change to the existing EU MRL for cucumbers is necessary based on such data [8].
The final step in the MRL-setting process is to ensure that the proposed residue levels do not pose a health risk to consumers. This involves calculating dietary exposure and comparing it to toxicological reference values.
The overall workflow from field to regulation is summarized below.
The establishment of MRLs for this compound is a science-driven process that ensures consumer safety while supporting agricultural productivity. Success relies on:
Ongoing research and monitoring are essential, particularly to address data gaps for certain crops and to refine risk assessments for vulnerable population groups like children [4].
1. What are matrix effects and how do they impact this compound analysis? Matrix effects occur when other compounds in a sample interfere with the ionization of your target analyte in the mass spectrometer. For this compound, this typically results in ionization suppression, meaning the signal for this compound is weaker than it should be, leading to inaccurate quantification [1] [2]. These interfering compounds often co-elute with this compound from the LC column.
2. What is the most effective sample cleanup method for cucumber analysis? For cucumber samples, a QuEChERS cleanup using a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is highly effective [3] [4] [5].
3. How can I confirm that my method is suffering from matrix effects? You can perform a simple post-extraction spike experiment [2]:
(Area B / Area A - 1) × 100 [6].4. What calibration technique should I use to correct for matrix effects? The use of matrix-matched calibration standards is a common and practical approach [6]. This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation process as your actual samples. This way, the standards experience the same matrix effects, allowing for accurate quantification.
The following method, adapted from recent studies, has been validated for the simultaneous analysis of this compound and its metabolite ethirimol in cucumbers [3] [4] [5].
1. Sample Preparation & Extraction
2. Cleanup (Dispersive-SPE)
3. Instrumental Analysis (HPLC-MS/MS)
The table below summarizes key performance metrics from published methods using the QuEChERS approach with PSA and GCB for this compound analysis in cucumbers.
| Analyte | Recovery (%) | RSD (%) | LOQ (mg/kg) | Matrix Effect (ME) | Citation |
|---|---|---|---|---|---|
| This compound | 95.2 - 98.7 | 0.92 - 5.54 | 0.01 | No significant matrix effect reported | [3] |
| Ethirimol | 95.2 - 98.7 | 0.92 - 5.54 | 0.01 | No significant matrix effect reported | [3] |
| This compound | 85 - 103 | ≤ 4.8 | 0.01 | Not explicitly stated | [4] [5] |
This diagram outlines a logical workflow for developing and optimizing an analytical method for this compound, incorporating key troubleshooting steps to mitigate matrix effects.
The core challenge in analyzing bupirimate and its metabolite ethirimol in crops like cucumbers is the co-extraction of pigments and other matrix components, which can interfere with detection. The following parameters summarize an optimized QuEChERS-based method.
| Parameter | Specification / Recommendation | Purpose / Note |
|---|---|---|
| Target Analytes | This compound and Ethirimol (key metabolite) | Ethirimol shares the same mode of action and must be monitored for risk assessment [1]. |
| Detection Method | UPLC-MS/MS (Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry) | Provides the required sensitivity, speed, and accuracy for both compounds [1]. |
| Primary Sorbents | 50 mg PSA (Primary Secondary Amine) & 20 mg GCB (Graphitized Carbon Black) | PSA removes sugars and fatty acids; GCB is critical for adsorbing pigments [1]. |
| Average Recovery | 95.2% - 98.7% | Validates method effectiveness at levels of 0.01, 0.1, and 5 mg/kg [1]. |
| Relative Standard Deviation (RSD) | 0.92% - 5.54% | Indicates high precision and reproducibility of the method [1]. |
| Limit of Quantification (LOQ) | 0.01 mg/kg for both analytes | Sufficient for monitoring against established MRLs [1]. |
Here are answers to common problems encountered during the analysis of this compound in high-pigment crops.
Problem: Poor recovery or signal suppression due to matrix effects.
Problem: Inconsistent recovery of the metabolite ethirimol.
Problem: Need to establish a multi-residue method for a broader pesticide panel.
This protocol is adapted from validated methods for determining this compound and ethirimol in cucumbers [1].
1. Sample Preparation:
2. Extraction:
3. Clean-up (d-SPE):
4. Analysis:
The following diagrams illustrate the experimental workflow and the decision-making process for method optimization.
Experimental Workflow for Sample Preparation
Method Selection & Troubleshooting Logic
Here are answers to some common troubleshooting questions:
Q1: My recovery rates for bupirimate are low. What is the most critical parameter to check? A: The most common issue is inefficient sample clean-up. The type and amount of dispersive solid-phase extraction (d-SPE) sorbents are crucial. For crops high in pigments like cucumbers, using a combination of Primary-Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is highly effective. PSA removes fatty acids and sugars, while GCB adsorbs pigments like chlorophyll [1]. An optimal combination found for cucumbers was 50 mg PSA + 20 mg GCB, which provided recoveries between 95.2 and 98.7% for this compound and ethirimol [1].
Q2: Does the sample matrix really affect the recovery of this compound? A: Yes, significantly. Research shows that soil properties can influence the recovery of this compound and ethirimol from aged samples [2]. The organic matter and clay content can bind pesticide residues. Furthermore, different crops contain varying interfering compounds. For instance, the high pigment content in cucumbers necessitates a different clean-up strategy compared to other matrices [1]. The choice of extraction solvent can help negate the influence of soil properties [2].
Q3: What extraction solvent should I use for this compound? A: Acidified acetonitrile is widely used and validated. Studies have successfully employed acetonitrile with 1% [3] or 2% [4] acetic acid for extracting this compound from various crops. This solvent provides high recovery rates and is compatible with the QuEChERS method.
Here are detailed methodologies for key experiments, summarizing recent research findings.
Protocol 1: QuEChERS Extraction and Clean-up for High-Pigment Crops (e.g., Cucumber) This protocol is adapted from a 2023 study that achieved excellent recovery rates [1].
Protocol 2: Extraction from Soil Samples Soil is a complex matrix; recovery depends on both solvent and soil properties [2].
The table below consolidates key optimization data from the research to aid in easy comparison and decision-making.
| Matrix | Optimal d-SPE Sorbent Combination | Average Recovery (%) | Relative Standard Deviation (RSD) | Citation |
|---|---|---|---|---|
| Cucumber | 50 mg PSA + 20 mg GCB | 95.2 - 98.7% | 0.92 - 5.54% | [1] |
| Soil | Solvent-dependent (e.g., Acetonitrile) | Varies with soil type | Not Specified | [2] |
| Various Crops* | 100 mg PSA + 500 mg MgSO₄ | Not specified for this compound | Not specified for this compound | [3] |
Note: The method for "Various Crops" used a different ratio for general multi-pesticide residue analysis. The data for cucumber is more specific and validated for this compound [1].
The following diagrams outline the core experimental workflows for extracting this compound residues.
Key Decision Point for Clean-up The clean-up strategy must be chosen based on your sample matrix, as this directly impacts recovery rates.
For any analytical method, you must validate a set of core parameters to prove the method is reliable and fit for its purpose. The following table outlines these essential parameters and their target values, based on general regulatory guidelines and a specific research study for this compound in cucumbers [1] [2].
| Parameter | Description | Target / Example from Literature |
|---|---|---|
| Accuracy | Closeness of results to the true value. | Recovery rate of 85–103% for this compound and its metabolite in cucumber [1]. |
| Precision | Closeness of repeated measurements under defined conditions. | Relative Standard Deviation (RSD) ≤ 4.8% [1]. |
| Specificity | Ability to measure this compound unequivocally in the presence of other components. | No specific value; must demonstrate no interference from the sample matrix [2]. |
| Linearity | Ability to produce results proportional to analyte concentration. | A minimum of 5 concentrations should be used to demonstrate linearity [2]. |
| Range | Interval between upper and lower concentration levels demonstrated to be determinable. | Derived from linearity studies [2]. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | <0.01 mg/kg for this compound in cucumber [1]. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | 0.01 mg/kg for this compound in cucumber [1]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Should be evaluated for factors like mobile phase composition, column type, and temperature [2]. |
The following workflow and detailed protocol are based on a published study that simultaneously analyzed trifloxystrobin, this compound, and their metabolites in cucumbers using HPLC-MS/MS [1].
Q1: What should I do if the recovery rate for this compound is too low?
Q2: How can I improve the peak shape for this compound in HPLC?
Q3: When is revalidation of an analytical method required?
Q4: Why is monitoring the metabolite ethirimol important in the analysis?
Here are answers to specific issues you might encounter when working with bupirimate.
FAQ 1: Why do my recovery rates for this compound and its metabolite fluctuate, and how can I improve them? Fluctuations in recovery are often due to inadequate purification of the sample matrix. Cucumbers and similar crops contain pigments and other compounds that can interfere with analysis.
FAQ 2: How stable are my this compound standard solutions, and how should I handle them? While certified reference materials (CRMs) are stable in unopened, sealed ampoules, their stability decreases significantly once opened and mixed.
FAQ 3: Why are my detected this compound residues lower than expected, and where does it go? this compound degrades rapidly in the environment and metabolizes into ethirimol. If you are only analyzing the parent compound, you may be underestimating the total residue.
The tables below summarize critical quantitative data from recent studies to inform your experimental protocols.
Table 1: Optimized Purification Materials for QuEChERS [1]
| Purification Material | Quantity (mg) | Primary Function |
|---|---|---|
| PSA | 50 mg | Removes sugars, fatty acids, organic acids, and some pigments |
| GCB | 20 mg | Adsorbs planar molecules, especially chlorophyll and other pigments |
Table 2: Dissipation Dynamics of this compound in Cucumber Field Trials [1]
| Region (China) | Dissipation Equation | Half-life (Days) |
|---|---|---|
| Liaoning | y = 2.33e^–1.21x (R² = 0.9211) | 0.573 |
| Shandong | y = 0.858e^–0.758x (R² = 0.8204) | 0.914 |
| Jiangsu | y = 0.341e^–0.500x (R² = 0.9986) | 1.39 |
| Guizhou | y = 4.01e^–0.909x (R² = 0.9840) | 0.763 |
The following diagram illustrates the optimized sample preparation workflow based on the cited research, integrating the key troubleshooting points discussed above.
Co-elution occurs when two or more compounds exit the chromatography column at the same time, preventing accurate identification and quantification [1]. For bupirimate analysis, this often involves the parent compound and its metabolite, ethirimol [2].
The table below summarizes the capabilities of different detectors for diagnosing co-elution.
| Detector Type | Diagnostic Approach | Key Advantage |
|---|---|---|
| Diode Array (DAD/PDA) | Compare UV spectra from leading/ trailing edges and apex of a peak [1]. | Detects impurities with different UV spectra; widely available [1]. |
| Mass Spectrometry (MS) | Monitor selected ion masses or full spectra across the peak [1] [4]. | Confirms identity and detects co-eluting compounds with high specificity [1] [4]. |
The resolution of two peaks is governed by three factors: capacity factor (k'), selectivity (α), and efficiency (N) [1]. The following systematic approach can help you resolve co-elution issues.
The table below outlines common symptoms and their solutions based on the resolution equation.
| Symptom | Suspected Issue | Corrective Action |
|---|---|---|
| Peaks elute too quickly (often with the solvent front). | Low Capacity Factor (k') [1]. | Weaken the mobile phase to increase compound retention [1]. |
| Good retention, but peaks still overlap. | Poor Selectivity (α) [1]. | Change mobile phase pH or composition. Change column chemistry (e.g., from C18 to a biphenyl or amide column) [1]. |
| Peaks are broad and short, even when well-spaced. | Low Column Efficiency (N) [1]. | Replace with a new or more efficient column (e.g., monodisperse particles) [1]. |
The following HPLC-MS/MS method has been validated for simultaneously analyzing this compound and its metabolite, which is directly applicable to resolving their co-elution.
Sample Preparation (Extraction and Cleanup) [2]:
HPLC-MS/MS Analysis [2]:
Method Performance [2]:
Q1: My peaks look symmetrical but my quantitative results are inconsistent. Could it still be co-elution? Yes. Perfect co-elution can result in a symmetrical peak that hides multiple compounds. This is why peak purity analysis with a DAD or MS is essential for method validation [1].
Q2: I've changed the mobile phase strength and the column, but I still have co-elution. What else can I do? Consider adjusting the separation temperature. For LC, increasing the column temperature can improve efficiency and sometimes selectivity. For GC, temperature is a primary tool for controlling elution [5]. Also, re-check your sample preparation; a dirty sample can cause issues that mimic co-elution [5].
Q3: The problem only occurs in my control samples, not in my standards. Why? This suggests a sample-specific issue. The matrix components in your control sample may be interfering, causing peak distortion or a "shoulder" [3]. Ensure your sample solvent is as close as possible to the mobile phase in composition and pH, and that you are using effective sample cleanup [5].
The table below summarizes an optimized UPLC-MS/MS method based on a 2023 study that successfully detected this compound and its metabolite, ethirimol. This can serve as a robust starting point for your method development [1].
| Parameter Category | Optimized Setting / Value |
|---|---|
| Sample Preparation | QuEChERS with purification: 50 mg PSA + 20 mg GCB [1] |
| Chromatography (UPLC) | Column: Not specified in abstract Mobile Phase: Not specified in abstract Flow Rate: Not specified in abstract | | Mass Spectrometry (MS) | Instrument: UPLC-MS/MS Ionization Mode: Not specified in abstract | | Method Performance | Average Recoveries: 95.2 - 98.7% for both analytes Relative Standard Deviation (RSD): 0.92 - 5.54% LOQ (Limit of Quantification): 0.01 mg/kg [1] |
Developing a reliable method involves systematically optimizing both liquid chromatography (LC) and mass spectrometry (MS) parameters. The following diagram outlines a general workflow adapted from principles in the search results [2].
It is logically sound to first establish how the analyte ionizes and fragments before optimizing its separation [2].
After MS optimization, focus on chromatography to separate this compound from matrix interferences.
Since specific FAQs for this compound were not available, here are common MS issues and areas to check:
For rapid, on-site screening of this compound rather than precise quantification, research has been conducted on immunochromatographic strip (ICS) tests. These methods use highly specific monoclonal antibodies and can detect this compound in fruits like peaches and oranges with simple sample preparation and results in under 10 minutes [7]. This is a useful alternative to know about depending on your project's goals.
| Issue Area | Potential Cause | Recommended Solution | Key Parameters from Literature |
|---|---|---|---|
| Sample Preparation | Inefficient or inconsistent extraction and cleanup. | Implement the QuEChERS method with acidified acetonitrile extraction, followed by cleanup with PSA (for polar interferences) and GCB (for pigments) [1]. | Recovery: 85-103% [1]. |
| Incomplete homogenization of cucumber samples. | Chop and homogenize samples thoroughly using a food processor, and subsample using the quartering method to ensure homogeneity [1]. | RSD: ≤ 4.8% [1]. | |
| Instrument Analysis (HPLC-MS/MS) | Suboptimal instrument calibration or performance. | Use a validated HPLC-MS/MS method. Ensure stable reference standards and proper tuning of the mass spectrometer before analysis [1] [2]. | LOQ: 0.005 mg/kg [2]. |
| Inconsistent matrix effects. | Use matrix-matched calibration standards to compensate for suppression or enhancement of the analyte signal [2]. | ||
| Standard & Reagent Handling | Degradation of reference standards or prepared solutions. | Prepare standard solutions in acetonitrile and store them at 4°C. Monitor stability; 1000 mg/L solutions can be stable for 6 months, while 10 mg/L intermediate solutions are stable for 1 month [1]. | |
| Impurities in reagents. | Use LC-MS grade acetonitrile, methanol, and formic acid to minimize background interference [1]. |
Q1: What is a typical recovery range and RSD I should target for this compound analysis? A well-validated method for this compound in cucumber using QuEChERS and HPLC-MS/MS can achieve excellent recovery rates of 85% to 103% with a precise RSD of ≤ 4.8% across multiple spiking levels (0.01 to 1 mg/kg) [1]. A similar method for various fruits also reported satisfactory recovery and precision with an LOQ of 0.005 mg/kg [2].
Q2: What is the recommended cleanup procedure for cucumber samples? For cucumber, a cleanup step using a combination of Primary Secondary Amine (PSA) and Graphitised Carbon Black (GCB) sorbents is highly effective. PSA removes fatty acids and sugars, while GCB is particularly good at removing chlorophyll and other pigments, resulting in a cleaner extract and more reliable analysis [1].
Q3: How should I handle and store this compound standards? Procure high-purity reference standards. You can prepare a concentrated stock solution (e.g., 1000 mg/L) in acetonitrile, which is typically stable for about six months when refrigerated at 4°C. More dilute intermediate or working standards (e.g., 10 mg/L) should be used within a shorter timeframe, such as one month, to ensure accuracy [1].
The following workflow is adapted from a study that successfully analyzed this compound, its metabolite ethirimol, and trifloxystrobin in cucumbers [1].
Key Steps Explained:
To minimize RSDs in your this compound recovery studies, focus on three core pillars: achieving perfect sample homogenization, employing an effective cleanup with PSA and GCB, and using matrix-matched calibration in your LC-MS/MS analysis. The protocols outlined here, which have been validated in multi-location trials, provide a robust framework for obtaining precise and accurate data [1].
Here are answers to common questions about the storage and handling of these compounds:
What are the critical storage conditions for bupirimate and ethirimol? Both compounds should be stored in the dark at freezing temperatures. One study guaranteed the stability of ethirimol in spinach and cucumber for 112-322 days when stored at -20 °C [1]. For certified reference materials (CRMs) in solvent, it is recommended to store opened ampoules in the dark at -20 °C and prepare working mixtures daily to ensure stability [2].
How long are combined mixtures stable? Combined multiresidue mixtures degrade much faster than individual standards. Once opened and mixed, CRM solutions for both LC- and GC-amenable pesticides show observable degradation in a matter of days or weeks. For accurate quantitative work, it is best practice to prepare fresh working mixtures daily [2].
What chemical properties affect their stability? Key properties that promote storage stability include weak acidity (ethirimol has a pKa of 5) and low saturated vapor pressure (0.267 mPa at 20°C for ethirimol), which reduces volatilization loss [1] [3]. This compound has a moderate aqueous solubility of 13.06 mg/L and a high log P of 3.68, indicating it is highly soluble in organic solvents [4].
The following is a validated UPLC-MS/MS method for simultaneous detection of this compound and its metabolite, ethirimol, in crops like cucumber [5].
This method uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample cleanup.
The workflow for this analytical method is summarized below:
For quick reference, here are the key stability and handling parameters for both compounds:
| Parameter | This compound | Ethirimol |
|---|---|---|
| Recommended Storage | -20°C, protect from light [7] [2] | -20°C, dark [1] [2] |
| Stability in CRM (Opened) | Degradation observed within days/weeks [2] | Degradation observed within days/weeks [2] |
| Stability in Crops | Rapid dissipation in field (half-life: 0.57-1.39 days) [5] | Stable for 112-322 days at -20°C [1] |
| pKa | Information not available in search results | 5.0 [3] |
| Vapor Pressure | 5.7 × 10⁻⁵ Pa (at 20°C) [8] | 0.267 mPa (at 20°C) [1] [3] |
| Key Stability Factors | Stable in organic solvents (e.g., methanol) [4] | Stable in weak acidity (pH 5.5–6.8) & low volatility [1] |
Rapid Degradation in Working Standards
Poor Recovery or Matrix Interference
Instability in Stored Samples
The following table summarizes key quantitative data from recent studies on this compound and its metabolite, ethirimol, in food crops.
| Compound / Metric | Value / Range | Matrix | Notes | Source |
|---|---|---|---|---|
| This compound Residues | <0.01 to 0.076 mg/kg | Cucumber (terminal, 3 days post-application) | From 12 trials in China; assessed as sum of this compound and ethirimol. | [1] |
| Ethirimol Residues | <0.01 to 0.04 mg/kg | Cucumber (terminal, 3 days post-application) | Metabolite of this compound. | [1] |
| Chronic Dietary Risk (RQc) | ≤ 2.476% | Chinese population (all demographics) | RQc < 100% indicates acceptable risk. | [1] |
| MRL (EU) | 0.3 mg/kg (e.g., peaches, apples) 0.01 mg/kg (e.g., citrus, root vegetables) | Various fruits & vegetables | Legal maximum residue levels. | [2] |
The dietary risk assessment for this compound involves several critical steps, from residue analysis in the field to intake calculation.
This multi-step method is the gold standard for determining pesticide residues.
The chronic dietary risk is evaluated by calculating a Risk Quotient (RQc).
RQc = (National Estimated Daily Intake (NEDI)) / Acceptable Daily Intake (ADI) * 100% [1].The following diagrams illustrate the logical workflow of a dietary risk assessment and the biochemical action of this compound.
Dietary Risk Assessment Workflow
This compound Fungicidal Action Pathway
| Crop | Location | Half-Life (Days) | Experimental Conditions | Source |
|---|---|---|---|---|
| Cucumber | Liaoning, China | 0.57 | Open field; first-order kinetics | [1] |
| Cucumber | Guizhou, China | 0.76 | Open field; first-order kinetics | [1] |
| Cucumber | Shandong, China | 0.91 | Open field; first-order kinetics | [1] |
| Cucumber | Jiangsu, China | 1.39 | Open field; first-order kinetics | [1] |
| Strawberry | China (Multiple regions) | 1.3 - 4.8 (for 25 pesticides studied) | Field-to-table study; first-order kinetics | [2] |
The half-life data is derived from rigorous field trials and analytical methods. Here are the detailed experimental protocols from the key studies:
The following diagram illustrates the key steps involved in determining the dissipation half-life of this compound in crops, from field sampling to data analysis.
The table below summarizes the core characteristics of bupirimate and other referenced pyrimidine fungicides based on the search results.
| Feature | This compound | Pyrimethanil | Carmofur & 5-FC (Flucytosine) |
|---|---|---|---|
| Primary Application | Agriculture: control of powdery mildew on crops like apples, cucurbits, and ornamentals [1] [2] | Agriculture: control of various fungal diseases like those caused by Sclerotinia sclerotiorum and Botrytis cinerea [3] | Human Medicine: treatment of chromoblastomycosis and pheohyphomycosis [4] |
| Chemical Class | Pyrimidine sulfamate [1] [2] | Anilinopyrimidine [3] | Pyrimidine analogs (5-fluorouracil derivatives) [4] |
| Reported Mode of Action | Inhibition of adenosine deaminase; nucleic acid synthesis [1] [5] | Inhibition of methionine biosynthesis; secretion of hydrolytic enzymes [3] | Inhibition of fungal RNA and DNA synthesis after conversion to 5-fluorouracil [4] |
| FRAC Code | 8 [1] | n/a (Information not available in search results) | n/a (Information not available in search results) |
| Example Efficacy (EC50) | n/a (Information not available in search results) | Against S. sclerotiorum: 0.411 - 0.610 μg/mL (sensitive isolates) [3] | MIC values against dematiaceous fungi vary by species and drug [4] |
| Resistance Risk | n/a (Information not available in search results) | Considered at medium risk by FRAC; resistance confirmed in B. cinerea & P. expansum [3] | High risk of resistance development, especially for 5-FC [4] |
For the fungicides mentioned, recent studies provide detailed experimental data and methodologies.
This compound's Agricultural Use: It is a systemic fungicide with protectant and curative action, used against powdery mildew [1]. Its metabolism was investigated for regulatory purposes. In plants, the residue definition for risk assessment includes this compound and its metabolites ethirimol and de‐ethyl ethirimol [6]. A typical supervised field trial involves applying the fungicide according to Good Agricultural Practices (GAP) and analyzing residues using methods like HPLC-MS/MS with specific cleanup procedures [7].
Pyrimethanil Resistance Study: A 2025 study on S. sclerotiorum offers a protocol for investigating resistance [3].
The following workflow diagram illustrates the key steps in this resistance study:
The table below summarizes the key characteristics of different analytical methods for detecting this compound, based on recent research.
| Method | Principle / Technique | Reported Sensitivity (LOQ or LOD) | Key Advantages | Key Limitations / Notes |
|---|
| Immunochromatographic Strip (ICS) [1] | Colloidal gold-based immunoassay using a monoclonal antibody | LOD: 0.55 ng/mL (or μg/kg) [1] Visual LOD: 5 ng/mL for peach, 10 ng/mL for orange and carrot [1] | Rapid (~10 min); cost-effective; user-friendly; suitable for on-site testing [1] | Semi-quantitative; may have cross-reactivity with similar compounds [1] | | UPLC-MS/MS [2] | Ultrahigh-performance liquid chromatography-tandem mass spectrometry | LOQ: 0.01 mg/kg (10 μg/kg) [2] | High sensitivity and accuracy; can simultaneously detect this compound and its metabolite (ethirimol) [2] | Requires sophisticated equipment and skilled personnel [2] | | HPLC-MS/MS [3] | High-performance liquid chromatography-tandem mass spectrometry | Not explicitly stated for this compound alone | Reliable and precise; effective for multi-residue analysis in complex matrices [3] | - | | LC-TQ-MS (Triple Quadrupole) [4] | Liquid chromatography with triple quadrupole mass spectrometry | High sensitivity (at least 20x more sensitive than QIT and QqTOF in a comparative study) [4] | Excellent for targeted, quantitative analysis; wide linear dynamic range; high precision [4] | Less capable of identifying non-target compounds compared to other MS systems [4] | | LC-QIT-MS (Ion Trap) [4] | Liquid chromatography with quadrupole ion trap mass spectrometry | Lower sensitivity compared to TQ [4] | Can perform MSn; useful for identifying non-target metabolites (e.g., ethirimol) [4] | Lower sensitivity and narrower linear dynamic range than TQ [4] | | LC-QqTOF-MS (Time-of-Flight) [4] | Liquid chromatography with quadrupole time-of-flight mass spectrometry | Lower sensitivity compared to TQ [4] | Accurate mass measurement; good for non-target screening and metabolite identification [4] | Narrowest linear dynamic range and lowest sensitivity among the three MS systems compared [4] |
Here is a detailed look at the methodologies for the two most prominently described techniques: the QuEChERS-UPLC-MS/MS method and the Immunochromatographic Strip assay.
This protocol is widely used for precise quantification in complex matrices like cucumbers and is detailed in the search results [2] [3].
The following diagram illustrates the QuEChERS-UPLC-MS/MS workflow:
This protocol outlines the development and use of a rapid, on-site test for this compound [1].
The principle of the competitive immunochromatographic assay is shown below:
The table below summarizes the quantitative data on this compound's degradation rate and half-life under different conditions.
| Environmental Condition / Matrix | Degradation Rate Constant | Half-Life | Notes / Experimental Conditions |
|---|---|---|---|
| Atmosphere (on quartz surface) [1] [2] | |||
| ➤ Reaction with OH radicals | (1.06 ± 0.87) × 10⁻¹² cm³/molecule/s | ~2.4 days | Represents persistence on atmospheric particles. |
| ➤ Reaction with Ozone | (5.4 ± 0.3) × 10⁻²⁰ cm³/molecule/s | Several months | Represents persistence on atmospheric particles. |
| Cucumber Field (in different regions) [3] | |||
| ➤ Liaoning, China | - | 0.57 days (13.7 hours) | Dissipation rate >90% after 1 day. |
| ➤ Guizhou, China | - | 0.76 days (18.2 hours) | Dissipation rate >90% after 3 days. |
| ➤ Shandong, China | - | 0.91 days (21.8 hours) | Dissipation rate >90% after 3 days. |
| ➤ Jiangsu, China | - | 1.39 days (33.4 hours) | Dissipation rate >90% after 5 days. |
Here is a detailed breakdown of the key methodologies used in the studies cited above.
The diagram below outlines the key stages involved in determining pesticide residue decline in crops, as performed in the cited research [3].
The studies highlight several critical factors that affect how quickly this compound residues decline:
To build a more complete comparison guide, further research could focus on:
The table below summarizes key characteristics of this compound and general information on other systemic fungicide classes used for similar purposes.
| Aspect | This compound | DMI Fungicides (e.g., Triazoles) | QoI Fungicides (Strobilurins) | SDHI Fungicides |
|---|---|---|---|---|
| Chemical Group | Pyrimidine sulfamate (FRAC Code 8) [1] [2]. | Demethylation Inhibitors (FRAC Code 3) [2]. | Quinone outside Inhibitors (FRAC Code 11) [2]. | Succinate Dehydrogenase Inhibitors (FRAC Code 7) [2]. |
| Mode of Action | Systemic; inhibits adenosine deaminase, affecting nucleic acid metabolism (RNA synthesis) [3] [1]. | Systemic; inhibits sterol demethylation, disrupting fungal cell membrane synthesis [2]. | Systemic; inhibits mitochondrial respiration by binding to the cytochrome bc1 complex [2]. | Systemic; inhibits mitochondrial respiration by binding to succinate dehydrogenase [2]. |
| Primary Target | Powdery mildews [4] [1]. | Broad-spectrum, including powdery mildews [2]. | Broad-spectrum, including powdery mildews [2]. | Broad-spectrum, including powdery mildews [2]. |
| Resistance Risk & Documented Issues | Considered a high-risk pathogen for resistance development [5] [2]. | Widespread resistance reported in powdery mildew populations [5] [2]. | Widespread resistance reported in powdery mildew populations [5] [2]. | Resistance development is a known and growing concern [2]. |
While direct comparative efficacy data is limited in the search results, recent studies provide insights into residue levels and advanced detection techniques.
The workflow for this rapid detection method is outlined below:
The challenge of fungicide resistance is critical for powdery mildew control. Research indicates that major powdery mildew species are considered high-risk pathogens and have developed resistance to several key fungicide classes, including DMIs, QoIs, and SDHIs [5] [2]. The molecular mechanisms behind this resistance often involve target-site mutations in the genes encoding the proteins these fungicides inhibit [2]. This context underscores the importance of using fungicides with different modes of action in rotation or mixture to manage resistance. This compound, with its distinct FRAC 8 group, can be a valuable component in such strategies.
The QuEChERS method followed by LC-MS/MS analysis is the modern standard for quantifying this compound and its metabolite, ethirimol [1] [2] [3]. The following workflow and table summarize the core experimental protocol.
A validated method must demonstrate several performance characteristics. The table below summarizes typical criteria and results from recent studies.
| Validation Parameter | Acceptance Criteria | Reported Performance (Cucumber/Strawberry) | Reference |
|---|---|---|---|
| Recovery (%) | 70-120% | 85-103% (Cucumber); 95.2-98.7% (Cucumber) | [3] [1] |
| Relative Standard Deviation (RSD) | ≤20% | ≤ 4.8% (Cucumber); 0.92-5.54% (Cucumber) | [3] [1] |
| Limit of Quantification (LOQ) | - | 0.01 mg/kg | [1] [4] |
| Linearity | R² ≥ 0.99 | R² = 1.0000 | [1] |
| Matrix Effect | Minimal | Between 0.8 and 1.2 (negligible) | [1] |
Understanding how residue levels change over time is crucial for setting a safe pre-harvest interval.
The final step is to evaluate potential consumer exposure, which is performed using a standardized model.
For enforcement and risk assessment, regulatory bodies define which compounds to monitor.
The table below summarizes the fundamental information about the fungicide this compound:
| Aspect | Details |
|---|---|
| General Description | A pyrimidine fungicide with systemic, curative, and protectant action [1]. |
| Primary Target Disease | Powdery Mildew [1]. It is specifically used for controlling this disease in cucumber cultivation [2]. |
| Example Applications | Apples; Pumpkins; Squash; Strawberry; Blackcurrant; Raspberry; Gooseberry; Hops; Courgette; Ornamentals [1]. |
| Mode of Action | Acts as a nucleic acid synthesis inhibitor, specifically targeting adenosin-deaminase [1]. |
| Metabolite | Converts to ethirimol (5-butyl-2-ethylamino-6-methylpyrimidin-4-ol), which is also bioactive and monitored for residue assessments [2] [3]. |
| Resistance Classification | FRAC (Fungicide Resistance Action Committee) Code: 8 [1]. |
While data on comparative efficacy is limited, recent research provides detailed methodology for analyzing this compound and its metabolite in crops, which is a critical part of efficacy and safety studies. The following workflow visualizes a standard protocol for residue determination in cucumber samples, based on a 2025 study [2].
Key Experimental Details [2]:
The following table summarizes the terminal residue levels found in cucumbers under supervised field trials. The residues are reported for the parent compound, this compound, and its key metabolite, ethirimol.
| Compound | Residue Range (mg/kg) | Pre-Harvest Interval (PHI) | Notes |
|---|---|---|---|
| This compound | <0.01 to 0.076 mg/kg | 3 days | Measured in cucumber samples from 12 regions in China [1] [2]. |
| Ethirimol | <0.01 to 0.04 mg/kg | 3 days | Metabolite of this compound; measured in the same cucumber trials [1] [2]. |
The quantitative data in the table above was generated using rigorous and standardized scientific methodologies.
The workflow below illustrates the key steps involved in determining this compound residue levels.
Beyond the standard laboratory instrumentation, researchers have developed rapid immunoassays for on-site screening, which offer a different principle of detection.
Understanding the factors that affect residue levels is crucial for interpreting the data.
Irritant;Health Hazard;Environmental Hazard